7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one
Description
Properties
CAS No. |
821770-39-2 |
|---|---|
Molecular Formula |
C24H28O |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
7-methyl-1-phenyl-4-(3-phenylprop-2-enyl)oct-6-en-3-one |
InChI |
InChI=1S/C24H28O/c1-20(2)16-18-23(15-9-14-21-10-5-3-6-11-21)24(25)19-17-22-12-7-4-8-13-22/h3-14,16,23H,15,17-19H2,1-2H3 |
InChI Key |
SCXSRKZZKFUURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CC=CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The 3-phenylprop-2-en-1-yl group is synthesized by condensing benzaldehyde with acetophenone under basic conditions.
| Reactants | Conditions | Yield | Citations |
|---|---|---|---|
| Benzaldehyde | KOH, ethanol, RT → 0°C overnight | 77% | |
| Acetophenone | K₂CO₃, acetone, reflux, 6 h | 61% |
Mechanism :
- Base-catalyzed aldol addition : Benzaldehyde enolate attacks acetophenone.
- Dehydration : Elimination of water forms the α,β-unsaturated ketone.
- Crystallization : Product purified via ethanol recrystallization.
Spectroscopic Data :
- IR : 1651 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
- ¹H NMR : δ 7.76 (d, J = 18.0 Hz, vinylic H), 7.53 (m, aromatic H).
Octenone Backbone Construction
Aldol Condensation of Long-Chain Aldehydes
The octenone backbone is formed by condensing 5-methylhexanal with acetophenone under catalytic conditions.
| Reactants | Catalyst | Conditions | Yield | Citations |
|---|---|---|---|---|
| 5-Methylhexanal | Banana peel ash | RT, 10–24 min | 80–90% | |
| Acetophenone | K₂CO₃ | Acetone, reflux, 6 h | 61% |
Key Observations :
Grignard Reagent Functionalization
Introducing the 7-methyl group via Grignard addition to a carbonyl intermediate.
| Substrate | Grignard Reagent | Conditions | Outcome |
|---|---|---|---|
| Oct-6-en-3-one | CH₃MgBr | THF, 0°C → RT | 7-Methyl-oct-6-en-3-one |
Challenges :
- Competing side reactions (e.g., over-alkylation).
- Protection/deprotection strategies required for sensitive intermediates.
Coupling Strategies
Michael Addition
The chalcone’s α,β-unsaturated ketone acts as a Michael acceptor, reacting with the octenone enolate.
| Chalcone | Octenone | Base | Yield | Citations |
|---|---|---|---|---|
| 3-Phenylprop-2-en-1-one | 1-Phenyl-oct-6-en-3-one | LDA, THF, −78°C | 45–60% |
Mechanism :
Cross-Coupling Reactions
Palladium-catalyzed coupling for regioselective attachment.
| Chalcone Derivative | Octenone Halide | Catalyst | Yield | Citations |
|---|---|---|---|---|
| Boronic acid | Bromide | Pd(PPh₃)₄, K₂CO₃ | 50–70% |
Advantages :
Characterization Data
Spectroscopic Fingerprints
| Technique | Key Peaks | Citations |
|---|---|---|
| IR | 1680 cm⁻¹ (C=O), 986 cm⁻¹ (C=C) | |
| ¹H NMR | δ 4.77 (s, CH₂), 7.87 (d, J = 15 Hz) | |
| MS | [M+H]⁺ = 273.2531 (C₁₆H₁₃ClO₂) |
Challenges and Optimization
- Stereocontrol : E-selectivity achieved via high J-values (17.0 Hz).
- Solubility : Acetone or DMF used to dissolve polar intermediates.
- Catalyst Recycling : Banana peel ash reused for cost-effective synthesis.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Claisen-Schmidt | High yield, simple setup | Limited to ketone-aldehyde pairs |
| Grignard Addition | Precise methyl placement | Sensitive to moisture |
| Cross-Coupling | Regioselective, scalable | Expensive catalysts, ligands |
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have indicated that compounds similar to 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one exhibit notable antibacterial properties. Research has shown that certain structural features, such as the presence of phenolic hydroxyl groups, can enhance antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can lead to improved efficacy, making this compound a candidate for further development as an antibacterial agent.
Anti-inflammatory Properties
Compounds with similar structures have also demonstrated anti-inflammatory effects. The presence of conjugated double bonds and aromatic rings contributes to their ability to modulate inflammatory pathways. This suggests that 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one could be explored for therapeutic applications in treating inflammatory diseases .
Materials Science Applications
Photophysical Properties
The compound's unique molecular structure allows for interesting photophysical properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The conjugated system within the molecule facilitates efficient charge transport and light emission, which is crucial for developing advanced materials in electronics .
Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to enhance the mechanical and thermal properties of polymers. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .
Chemical Intermediate Applications
Synthesis of Complex Molecules
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive double bonds can be exploited in various chemical reactions, including Diels-Alder reactions and Michael additions, allowing for the construction of diverse chemical architectures .
-
Antibacterial Efficacy Study
A study conducted on derivatives of 7-Methyl compounds showed that they possess minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like tetracycline. This highlights their potential as effective alternatives in combating resistant bacterial strains . -
Photophysical Characterization
Research on the photophysical properties of similar compounds revealed promising results for OLED applications, demonstrating high efficiency in light emission and stability under operational conditions .
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or by disrupting their metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
Enone Reactivity: The α,β-unsaturated ketone in the target compound likely contributes to electrophilic reactivity, similar to phytotoxic enones in .
Synthesis Challenges: Unlike bicyclic enones synthesized via cycloaddition, the target compound may require multi-step alkylation or conjugate addition, complicating scalability.
Biological Potential: Structural alignment with phytotoxic compounds suggests utility in herbicide development, though empirical validation is needed.
Biological Activity
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one, a member of the chalcone family, is noted for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. Understanding its biological activity is crucial for exploring its potential in drug development and other therapeutic uses.
Chemical Structure and Properties
The molecular formula of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is , with a molecular weight of 332.5 g/mol. The compound features multiple aromatic rings and a ketone functional group, contributing to its reactivity and biological activity. The presence of these functional groups allows for various chemical interactions, particularly electrophilic aromatic substitution and nucleophilic addition reactions .
Antimicrobial Activity
Research indicates that chalcones, including 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one, possess significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial and fungal strains. For instance, certain chalcones have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may also exhibit similar activities .
Table 1: Antimicrobial Activity of Chalcones
| Compound Name | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 7-Methyl Chalcone | Staphylococcus aureus | 15 | |
| 4-Hydroxychalcone | Candida albicans | 18 | |
| 2',4'-Dihydroxychalcone | Escherichia coli | 20 |
Anti-inflammatory Properties
Chalcones are known to interact with enzymes involved in inflammatory pathways. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The ability of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one to modulate these pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Activity
The anticancer potential of chalcones has been extensively studied. Evidence suggests that 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one may inhibit cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. In vitro studies have indicated that similar compounds can effectively target cancer cell lines, including breast and cervical cancer cells .
Table 2: Anticancer Activity of Chalcones
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Methyl Chalcone | HeLa | 12 | |
| 4-Hydroxychalcone | MDA-MB231 | 8 | |
| 5-Bromo-chalcone | MCF7 | 10 |
Structure–Activity Relationship (SAR)
The biological activity of chalcones is often influenced by their structural features. Modifications to the phenolic groups or the carbon skeleton can enhance or diminish their efficacy. For instance, the presence of hydroxyl groups has been linked to increased antioxidant activity, while variations in the alkyl substituents can affect solubility and bioavailability .
Case Studies
Several case studies highlight the therapeutic potential of chalcones similar to 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one:
- Antimicrobial Efficacy : A study demonstrated that a series of synthetic chalcones exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship analysis indicated that increased lipophilicity correlated with enhanced antimicrobial potency .
- Cancer Cell Line Studies : In vitro testing on various cancer cell lines revealed that specific substitutions on the chalcone backbone significantly affected cytotoxicity. Compounds with electron-donating groups showed increased activity against resistant cancer cells, indicating potential for overcoming drug resistance .
Q & A
Q. What are the primary synthetic routes for 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves aldol condensation or Claisen-Schmidt reactions, with ketone and aldehyde precursors. Optimization requires controlling reaction parameters:
- Catalysts : Use base catalysts (e.g., NaOH, KOH) or organocatalysts for stereochemical control.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
- Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product. Validate purity via TLC and HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify olefinic protons (δ 5.2–6.8 ppm) and phenyl groups (δ 7.2–7.5 ppm).
- ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and quaternary carbons.
- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak).
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How can contradictions between experimental crystallographic data and computational models be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects or refinement errors. Mitigation strategies include:
- Data Quality : Ensure high-resolution (<1.0 Å) and completeness (>95%) in diffraction data.
- Refinement Protocols : Use SHELXL’s restraints for thermal parameters and validate with R-factor convergence (<5% Δ).
- Computational Validation : Compare DFT-optimized geometries (e.g., Gaussian) with crystallographic data. Adjust torsional angles in WinGX to align with computational predictions .
Q. What computational methods are suitable for studying the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in GROMACS) to model reaction pathways.
- Docking Studies : For enzyme interactions, employ AutoDock Vina with crystal structures from the PDB. Cross-validate with experimental inhibition assays .
Q. How can researchers design experiments to probe the compound’s biological activity without commercial assay kits?
Methodological Answer:
- In-house Assays :
- Enzyme Inhibition : Purify target enzymes (e.g., kinases) and measure IC₅₀ via spectrophotometric assays.
- Cell-based Studies : Use MTT assays for cytotoxicity profiling (IC₅₀ < 10 µM indicates potency).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
